N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-8(10(11,12)13)4-7(5-14-9)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
GPGRJYKEEMWADS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The cyclopropoxy and methanesulfonamide groups contribute to the compound’s binding affinity and specificity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)pyridin-2-yl)benzenesulfonamide: This compound shares the trifluoromethyl and pyridine moieties but differs in the presence of a benzenesulfonamide group instead of a methanesulfonamide group.
(S)-5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: This compound contains a trifluoromethyl-pyridine moiety but differs in the presence of a pyrimidine ring and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
